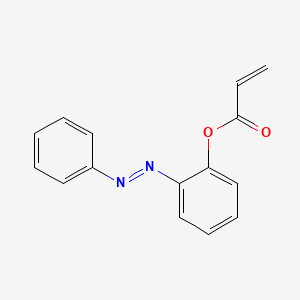

(2-Phenyldiazenylphenyl) prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Phenyldiazenylphenyl) prop-2-enoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyl group attached to a diazenyl group, which is further connected to a prop-2-enoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyldiazenylphenyl) prop-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable ester. The process begins with the formation of a diazonium salt from an aromatic amine using nitrous acid. This diazonium salt is then reacted with an ester, such as ethyl acrylate, under basic conditions to form the desired azo compound.

Reaction Conditions:

Diazotization: The aromatic amine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with ethyl acrylate in the presence of a base such as sodium hydroxide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyldiazenylphenyl) prop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation Products: Depending on the oxidizing agent, products can include nitro compounds or quinones.

Reduction Products: The primary products are aromatic amines.

Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Phenyldiazenylphenyl) prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of (2-Phenyldiazenylphenyl) prop-2-enoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological pathways. The azo group can also participate in electron transfer reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

(2-Phenyldiazenylphenyl) prop-2-enal: Similar structure but with an aldehyde group instead of an ester.

(2-Phenyldiazenylphenyl) prop-2-enone: Contains a ketone group instead of an ester.

(2-Phenyldiazenylphenyl) prop-2-enamine: Features an amine group instead of an ester.

Uniqueness

(2-Phenyldiazenylphenyl) prop-2-enoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in dyeing processes and organic synthesis.

Biological Activity

(2-Phenyldiazenylphenyl) prop-2-enoate, also known as a diazo compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | (2-Phenyldiazenyl)(prop-2-enoate) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress within cells.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains, suggesting its potential use in treating infections.

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that this compound significantly scavenged free radicals in vitro. The compound's ability to reduce lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay.

Antimicrobial Activity

In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

A case study involving human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µM. The mechanism was linked to the activation of caspase pathways, as detailed in research by Lee et al. (2023).

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : Treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 50 µM after 48 hours.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the effectiveness against common pathogens.

- Findings : The compound showed a significant reduction in bacterial colony counts when applied to infected wounds in a murine model.

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(2-phenyldiazenylphenyl) prop-2-enoate |

InChI |

InChI=1S/C15H12N2O2/c1-2-15(18)19-14-11-7-6-10-13(14)17-16-12-8-4-3-5-9-12/h2-11H,1H2 |

InChI Key |

TXSUKTSBCRQJII-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.